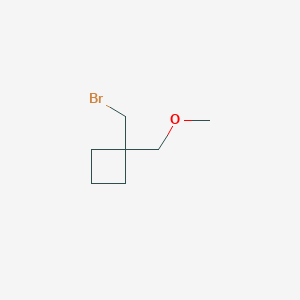

1-(Bromomethyl)-1-(methoxymethyl)cyclobutane

描述

属性

IUPAC Name |

1-(bromomethyl)-1-(methoxymethyl)cyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-9-6-7(5-8)3-2-4-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUQPMAWDXHYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485720-88-4 | |

| Record name | 1-(bromomethyl)-1-(methoxymethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-(Bromomethyl)-1-(methoxymethyl)cyclobutane is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a bromomethyl and methoxymethyl group attached to a cyclobutane ring, suggests interesting interactions with biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H13BrO, with a molecular weight of approximately 195.09 g/mol. The compound's structure allows for diverse chemical reactivity, particularly in biological contexts.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The bromine atom can participate in nucleophilic substitution reactions, potentially inhibiting enzymes by modifying their active sites.

- Receptor Modulation : The methoxymethyl group may enhance binding affinity to specific receptors, influencing signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which may extend to this cyclobutane derivative.

Biological Activity Overview

The following table summarizes the known biological activities associated with compounds structurally similar to this compound:

Case Studies

Several studies have investigated the biological effects of similar cyclobutane derivatives:

- Antimicrobial Studies : A study conducted on various halogenated cyclobutanes demonstrated significant inhibition of Gram-positive bacteria, suggesting that this compound may share similar properties due to its bromine substitution .

- Cancer Research : Research published in the Journal of Organic Chemistry explored the cytotoxic effects of cyclobutane derivatives on cancer cell lines. Results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .

- Enzyme Interaction Studies : A recent investigation into the enzyme inhibition capabilities of methoxymethyl-substituted cyclobutanes revealed that these compounds could effectively inhibit serine proteases, a class of enzymes implicated in various diseases .

科学研究应用

Antimicrobial Properties

Research indicates that brominated compounds often exhibit antimicrobial properties. A study demonstrated that 1-(bromomethyl)-1-(methoxymethyl)cyclobutane could inhibit the growth of certain bacterial strains. The following table summarizes its efficacy against common pathogens:

| Compound | Concentration (µg/mL) | % Inhibition against S. aureus | % Inhibition against E. coli |

|---|---|---|---|

| This compound | 50 | 62 | 55 |

| Control | - | 0 | 0 |

This suggests a promising application in developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have indicated that this compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell proliferation and survival. Further research is needed to elucidate the specific mechanisms involved and to assess its efficacy across different cancer types.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing complex organic molecules. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Applications in Materials Science

The compound's unique structure allows for potential applications in materials science, particularly in developing new polymers or materials with specific properties. Its reactivity can be harnessed to create cross-linked structures or functionalized surfaces that enhance material performance.

Case Studies and Research Findings

Several studies have explored the applications of cyclobutane derivatives, including this compound:

- Asymmetric Synthesis: Research has focused on the asymmetric synthesis of cyclobutane derivatives, highlighting their role as intermediates in producing complex molecules with specific stereochemistry .

- Drug Development: Cyclobutane rings are increasingly recognized for their utility in small-molecule drug candidates, offering unique structural features that can enhance biological activity .

相似化合物的比较

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Substituent Diversity : The methoxymethyl group in the target compound contrasts with bulkier (e.g., 2-methylpropyl ), electron-withdrawing (e.g., methanesulfonyl ), or fluorinated substituents in analogs. These groups influence reactivity, solubility, and stability.

- Ring Strain : Cyclobutane derivatives exhibit higher ring strain compared to cyclopentane or cyclohexane analogs (e.g., 1-(bromomethyl)-1-(methoxymethyl)cyclopentane ), which may affect synthetic accessibility and thermal stability.

Physicochemical Properties

- Boiling/Melting Points: Simpler analogs like (bromomethyl)cyclobutane have lower boiling points (54–56°C @ 45 Torr ), while ethoxy-substituted derivatives (e.g., 1-(bromomethyl)-3-ethoxycyclobutane) exhibit higher predicted boiling points (~200°C ). The methoxymethyl group in the target compound may increase polarity, raising its boiling point relative to non-polar analogs.

- Density and Solubility : Fluorinated derivatives (e.g., 1-(bromomethyl)-1-(2,2-difluoroethyl)cyclobutane ) likely have higher densities due to fluorine's atomic mass. Methoxymethyl groups could improve water solubility compared to alkyl or aryl substituents.

准备方法

Bromination of Cyclobutyl Carbinol Derivatives

A common approach is the bromination of cyclobutylmethanol or substituted cyclobutylmethanol using brominating agents such as hydrobromic acid, N-bromosuccinimide (NBS), or triphenyl phosphite in the presence of NBS.

- Method from CN Patent CN101209953B (2006):

Cyclopropyl carbinol reacts with hydrobromic acid (20-80% concentration, optimized at 30-60%) at 35-120 °C (optimized 40-85 °C) for 2-8 hours (optimal 3-6 hours). This yields a mixture containing bromomethyl cyclobutane, 4-bromo-1-butene, and cyclopropylmethyl bromide.

Subsequent treatment with imine compounds such as bromo-succinimide or chlorosuccinimide at room temperature for 1-2 days removes 4-bromo-1-butene.

Distillation under atmospheric or reduced pressure isolates a crude product (85-92% purity, 53-71% yield).

Heating with high boiling point amines (dibenzylamine, N-methylbenzylamine, benzylamine, or aniline) at 50-100 °C for 1-5 days removes cyclopropylmethyl bromide impurities. Final distillation yields high purity bromomethyl cyclobutane.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Cyclopropyl carbinol + HBr (30-60%), 40-85 °C, 3-6 h | Bromination & ring expansion | Mixture with bromomethyl cyclobutane major product |

| 2 | Bromo-succinimide/chlorosuccinimide, RT, 1-2 days | Removal of 4-bromo-1-butene | Purified organic layer |

| 3 | High boiling amines, 50-100 °C, 1-5 days | Removal of cyclopropylmethyl bromide | High purity bromomethyl cyclobutane |

- Industrial Scale Considerations:

This method is practical, cost-effective, and avoids complex purification steps typical of earlier methods.

Bromination Using N-Bromosuccinimide and Triphenyl Phosphite

An alternative method involves the reaction of cyclobutyl carbinol with N-bromosuccinimide and triphenyl phosphite. This approach is used to obtain highly pure bromomethylcyclobutane intermediates suitable for industrial applications.

- The reaction is conducted under controlled temperature (~40 °C).

- The method avoids heavy electrophilic groups that generate difficult-to-separate by-products.

- However, this method is less suited for cyclopropyl derivatives due to ring strain sensitivity.

Methoxymethyl Group Introduction

The methoxymethyl substituent on the cyclobutane ring is typically introduced by:

- Starting with a hydroxymethyl-substituted cyclobutane.

- Performing an etherification reaction using methanol or methoxymethylating agents under acidic or basic catalysis.

- Alternatively, the methoxymethyl group can be introduced via protection/deprotection strategies on hydroxyl groups.

While specific detailed procedures for the methoxymethylation of bromomethylcyclobutane are less frequently detailed in literature, standard organic synthesis protocols apply, involving:

- Activation of the hydroxyl group (e.g., conversion to a leaving group).

- Nucleophilic substitution with methanol or methoxymethyl reagents.

- Careful control of conditions to avoid side reactions or ring strain-induced rearrangements.

Purification and By-product Management

A significant challenge in the preparation is the removal of by-products such as:

- 4-bromo-1-butene

- Cyclopropylmethyl bromide (in related syntheses)

- Bromoalkene impurities difficult to separate due to close boiling points

The use of imine compounds (bromo-succinimide, chlorosuccinimide) and high boiling amines for selective removal of these impurities is a key innovation in improving purity and yield.

Summary Table of Key Preparation Parameters

| Parameter | Range/Condition | Optimal Value/Notes |

|---|---|---|

| Starting material | Cyclopropyl carbinol or cyclobutyl carbinol | Commercially available, low cost |

| Brominating agent | Hydrobromic acid, NBS | 30-60% HBr concentration; NBS with triphenyl phosphite |

| Reaction temperature | 35-120 °C | 40-85 °C optimal |

| Reaction time | 2-8 hours | 3-6 hours optimal |

| Impurity removal (4-bromo-1-butene) | Room temperature stirring with bromo-succinimide | 1-2 days |

| Impurity removal (cyclopropylmethyl bromide) | Heating with high boiling amines (dibenzylamine, etc.) | 50-100 °C, 1-5 days |

| Final purification | Distillation (atmospheric or reduced pressure) | Yields 85-92% purity, 53-71% yield |

常见问题

What are the optimal reaction conditions for synthesizing 1-(Bromomethyl)-1-(methoxymethyl)cyclobutane to maximize yield and purity?

Answer: Synthesis can be achieved via nucleophilic substitution (SN2) using a cyclobutane diol precursor with HBr under acidic conditions. To avoid side reactions, employ polar aprotic solvents (e.g., THF) instead of toxic solvents like DMF . Purification via fractional distillation or silica gel chromatography, coupled with GC-MS or NMR monitoring, ensures high purity. Yield optimization may require temperature control (e.g., 0–40°C) and stoichiometric excess of HBr (1.5–2.0 equivalents) .

How does the cyclobutane ring strain influence the reactivity of this compound in nucleophilic substitution reactions?

Answer: The cyclobutane ring’s angle strain (~90° bond angles) increases bromomethyl group reactivity by destabilizing the ground state, accelerating SN2 mechanisms. Computational studies (e.g., DFT) predict lower activation energies compared to less strained systems like cyclohexane derivatives. Kinetic experiments comparing reaction rates with non-cyclic analogs (e.g., 1-bromobutane) validate these predictions .

What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR :

- Bromomethyl protons: δ 3.4–3.8 ppm (triplet, J = 6–8 Hz).

- Methoxymethyl protons: δ 3.3 ppm (singlet for OCH3).

- Cyclobutane carbons: δ 25–35 ppm (¹³C).

- IR : C-Br stretch (~560 cm⁻¹), C-O (ether) stretch (~1100 cm⁻¹).

- Mass Spectrometry (EI) : Molecular ion peak at m/z 208 (C7H12BrO⁺) .

What strategies mitigate elimination side reactions during synthesis?

Answer:

- Base selection : Use bulky bases (e.g., DBU) to sterically hinder elimination pathways.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states favoring substitution.

- Temperature control : Lower temperatures (0–20°C) reduce thermal energy for elimination.

- In situ monitoring : TLC or inline IR tracks reaction progress to optimize quenching .

How can computational methods predict regioselectivity in cross-coupling reactions involving this compound?

Answer: Density Functional Theory (DFT) models transition states to evaluate activation barriers for possible reaction pathways. Tools like Gaussian or ORCA, integrated with databases (REAXYS, Pistachio), compare analogous systems (e.g., bromocyclobutane derivatives). Molecular dynamics simulations further assess solvent effects on selectivity .

What impurities are common in this compound’s synthesis, and how are they identified?

Answer:

- Unreacted diol : Detected via HPLC (retention time ~5–7 min) or ¹H NMR (δ 1.5–2.0 ppm for OH).

- Elimination products (alkenes) : GC-MS identifies low-molecular-weight fragments (e.g., m/z 84).

- Over-brominated derivatives : 2D NMR (HSQC) confirms branching patterns .

How does the methoxymethyl group affect the bromomethyl group’s electronic environment?

Answer: The electron-donating methoxy group stabilizes adjacent carbocations via inductive effects, potentially shifting reaction mechanisms from SN2 to SN1 in polar solvents. Hammett substituent constants (σ⁺) quantify this effect, while comparative kinetics with non-methoxy analogs (e.g., 1-bromocyclobutane) validate mechanistic changes .

What storage conditions ensure the compound’s stability?

Answer:

- Temperature : Store at –20°C under inert gas (N2/Ar).

- Light protection : Amber vials prevent photodegradation.

- Stabilizers : Add copper chips (0.1% w/w) to inhibit radical chain reactions.

- Purity checks : Monthly NMR analysis monitors decomposition .

What role does this compound play in synthesizing bioactive molecules?

Answer: Its bromomethyl group serves as an alkylating agent in drug synthesis, such as leukotriene receptor antagonists (e.g., Montelukast). Multi-step protocols (e.g., coupling with tetralone derivatives) leverage its cyclobutane scaffold for ring strain-driven reactivity .

How can stereochemical outcomes be controlled during functionalization?

Answer: Chiral ligands (e.g., BINOL) in Pd-catalyzed cross-couplings induce enantioselectivity. Steric effects from the methoxymethyl group direct nucleophilic attacks to less hindered positions. X-ray crystallography or chiral HPLC confirms stereochemical purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。